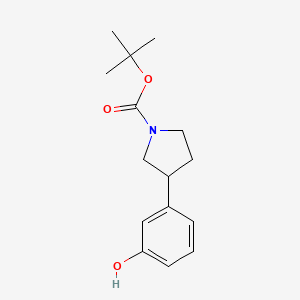

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-hydroxyphenyl substituent at the 3-position of the pyrrolidine ring. The hydroxyphenyl group enhances hydrogen-bonding capacity, influencing solubility and target interactions, while the tert-butyl group provides steric bulk and metabolic stability .

Propriétés

IUPAC Name |

tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREMPYMNOPZBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857358 | |

| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094217-59-0 | |

| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a hydroxyphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the hydroxyphenyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can lead to various reduced forms of the compound .

Applications De Recherche Scientifique

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrrolidine Ring

Key structural analogs differ in substituents attached to the pyrrolidine core, significantly altering physicochemical and biological properties:

Key Observations :

- Hydroxyphenyl vs. Halogenated Aromatics : The target compound’s 3-hydroxyphenyl group enables hydrogen bonding, contrasting with iodophenyl (6b) or bromophenyl derivatives (), which rely on halogen bonding or hydrophobic interactions .

- Heterocyclic Modifications : Pyrimidine () or triazole-containing analogs () introduce nitrogen-rich motifs, enhancing solubility and metal-binding capacity.

Yield and Purity Challenges :

Physicochemical Properties

- Solubility : Hydroxyphenyl and hydroxyl-containing analogs (e.g., ) show improved aqueous solubility compared to halogenated or alkylated derivatives.

- Lipophilicity : Trifluoromethyl groups () enhance lipophilicity (LogP ~2.5), favoring membrane permeability .

- Metabolic Stability : tert-Butyl groups generally resist enzymatic degradation, while mercapto derivatives () may undergo oxidation to disulfides .

Activité Biologique

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS No. 1094217-59-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxylated phenyl group, which may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The hydroxymethyl groups can participate in hydrogen bonding, enhancing binding affinity to target enzymes.

- Receptor Modulation : Its structural features allow it to fit into receptor binding sites, influencing receptor signaling pathways. This could lead to alterations in cellular responses and physiological effects.

Biological Activities

The compound has been investigated for multiple biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in inflammatory diseases .

- Antiviral Properties : Some derivatives of pyrrolidine compounds have demonstrated antiviral activities against various viruses, suggesting that tert-butyl derivatives might also exhibit similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Data Summary Table

Q & A

Q. What are the key steps in synthesizing tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves:

- Boc protection : Introduction of the tert-butyl carbamate group to the pyrrolidine nitrogen .

- Coupling reactions : Aryl ether or C–N bond formation using cross-coupling agents like Pd(PPh₃)₄ or nucleophilic substitution with NaH in THF .

- Hydroxyl group introduction : Controlled oxidation or hydroxylation of intermediates, monitored via TLC or HPLC .

- Critical parameters : Temperature (0–20°C for sensitive steps), solvent polarity (dichloromethane or acetonitrile), and reagent stoichiometry to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C₁₅H₂₁NO₃; theoretical MW 263.34 g/mol) .

- Infrared (IR) spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .

- X-ray crystallography (if crystalline): Resolves absolute configuration .

Q. How can researchers ensure compound purity during isolation?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for baseline separation of polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- HPLC-PDA : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for long-term storage?

- Methodological Answer :

- Storage conditions : Refrigerated (2–8°C) in airtight, amber vials to prevent hydrolysis of the tert-butyl ester .

- Moisture control : Use desiccants (silica gel) in storage containers .

- Stability assays : Periodic NMR/MS checks to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can reaction yields be improved for stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control pyrrolidine ring stereochemistry .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction pathways .

- DoE (Design of Experiments) : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents, and temperatures to maximize enantiomeric excess (ee) .

Q. What strategies are effective for studying its biological activity in enzyme inhibition?

- Methodological Answer :

- Enzyme assays : Test inhibition of kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinases) .

- IC₅₀ determination : Dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., staurosporine) .

- Molecular docking : AutoDock Vina to simulate binding interactions with target proteins (e.g., PDB: 3ERT) .

Q. How can computational chemistry aid in predicting its reactivity?

- Methodological Answer :

- Reaction path analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map energy profiles for hydrolysis or oxidation .

- Solvent effects : COSMO-RS models to predict solvation energies in polar vs. nonpolar solvents .

- SAR studies : QSAR models linking substituent effects (e.g., –OH vs. –F) to bioactivity .

Q. How should researchers address contradictory data in synthetic or biological studies?

- Methodological Answer :

- Cross-validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., tert-butyl 3-(4-fluorophenyl) derivatives) to identify trends .

- Advanced analytics : LC-MS/MS to detect trace impurities or degradation products affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.